molecular formula C12H13NO3S B3031065 2-(1-Tosylazetidin-3-ylidene)acetaldehyde CAS No. 1379811-85-4

2-(1-Tosylazetidin-3-ylidene)acetaldehyde

Cat. No.: B3031065
CAS No.: 1379811-85-4
M. Wt: 251.30
InChI Key: ALKGMTXUSASZAO-UHFFFAOYSA-N
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Description

2-(1-Tosylazetidin-3-ylidene)acetaldehyde is a heterocyclic aldehyde featuring a tosyl-substituted azetidine ring conjugated with an α,β-unsaturated aldehyde moiety. This compound is of significant interest in organic synthesis due to its dual functionality: the strained azetidine ring can participate in ring-opening or cycloaddition reactions, while the aldehyde group serves as a versatile electrophile for nucleophilic additions or condensations. The tosyl group enhances the stability of the azetidinylidene system and modulates its electronic properties, making it a valuable intermediate in the synthesis of bioactive molecules or functional materials .

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylazetidin-3-ylidene]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-11(9-13)6-7-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKGMTXUSASZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168816
Record name Acetaldehyde, 2-[1-[(4-methylphenyl)sulfonyl]-3-azetidinylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-85-4
Record name Acetaldehyde, 2-[1-[(4-methylphenyl)sulfonyl]-3-azetidinylidene]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaldehyde, 2-[1-[(4-methylphenyl)sulfonyl]-3-azetidinylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Tosylazetidin-3-ylidene)acetaldehyde typically involves the reaction of tosyl chloride with azetidine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tosylated azetidine intermediate. This intermediate is then subjected to further reactions to introduce the acetaldehyde group, resulting in the formation of the target compound .

Industrial Production Methods

While specific industrial production methods for 2-(1-Tosylazetidin-3-ylidene)acetaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Tosylazetidin-3-ylidene)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Tosylazetidin-3-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring provides structural rigidity and can participate in various chemical transformations. The aldehyde group is reactive and can undergo nucleophilic addition reactions, leading to the formation of new compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclohexylidene or Indolinylidene Moieties

  • (Z)- and (E)-DMCHA: These aldehydes, (Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde and (E)-DMCHA, are pheromones in beetles such as Anthonomus grandis and Curculio caryae. Unlike 2-(1-Tosylazetidin-3-ylidene)acetaldehyde, they lack a heterocyclic ring but share the α,β-unsaturated aldehyde structure. Their biological activity is attributed to stereospecific interactions with insect olfactory receptors, whereas the azetidinylidene derivative is primarily a synthetic intermediate .
  • (E)-2-(3,3-Dimethyl-1-propylindolin-2-ylidene)acetaldehyde (16): This indolinylidene derivative exhibits spectroscopic similarities (e.g., aryl, vinyl, and aldehyde NMR signals) to 2-(1-Tosylazetidin-3-ylidene)acetaldehyde.

Heterocyclic Ylidene Acetates

  • Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate : A 3-ylideneoxindole derivative used in asymmetric catalysis and cycloadditions. Unlike the tosylazetidinylidene aldehyde, this compound contains an oxindole core and an ester group, making it more electrophilic at the β-position. It is widely employed in synthesizing spirooxindoles, a privileged scaffold in medicinal chemistry .

Sulfur-Containing Analogues

  • 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde : This compound replaces the azetidinylidene group with a triazole-thioether moiety. The sulfur atom enhances nucleophilicity, enabling distinct reactivity in biological systems (e.g., enzyme inhibition). In contrast, the tosylazetidinylidene structure offers rigidity and stereochemical control for targeted synthesis .

Silyl-Protected Derivatives

  • tert-Butyldimethylsiloxyl acetaldehyde: A silyl-protected aldehyde with improved solubility in organic solvents. This derivative is used in stepwise syntheses requiring selective deprotection .

Comparative Data Table

Compound Key Functional Groups Applications Notable Properties
2-(1-Tosylazetidin-3-ylidene)acetaldehyde Tosylazetidinylidene, aldehyde Synthetic intermediate, cycloadditions Strained ring, enhanced stability via tosyl
(Z/E)-DMCHA Cyclohexylidene, aldehyde Insect pheromones Stereospecific bioactivity
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate Oxindole, ester Organocatalysis, spirooxindole synthesis High electrophilicity, photoresponsive
2-((4,5-Diphenyltriazol-3-yl)thio)acetaldehyde Triazole-thioether, aldehyde Biological agent development Nucleophilic sulfur, enzyme inhibition
tert-Butyldimethylsiloxyl acetaldehyde Siloxyl, aldehyde Protected aldehyde in stepwise synthesis Solubility in organic solvents, stability

Research Findings and Key Distinctions

  • Reactivity : The tosylazetidinylidene system undergoes regioselective ring-opening with nucleophiles (e.g., amines), whereas oxindole derivatives like ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate participate in [3+2] cycloadditions due to their extended π-systems .
  • Spectroscopic Profiles : Indolinylidene and azetidinylidene aldehydes share similar aldehyde proton shifts (~9.5–10.5 ppm in $^1$H NMR), but the azetidine ring’s strain results in distinct $^{13}$C NMR deshielding (~150–160 ppm for the ylidene carbon) .

Biological Activity

2-(1-Tosylazetidin-3-ylidene)acetaldehyde is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a tosyl group attached to an azetidine ring with an aldehyde functional group. The synthesis typically involves the reaction of tosyl chloride with azetidine derivatives in the presence of bases like triethylamine. This process leads to the formation of the desired compound through controlled reaction conditions, optimizing yield and purity.

Biological Activity Overview

The biological activity of 2-(1-Tosylazetidin-3-ylidene)acetaldehyde has been explored in various studies, indicating its potential as a bioactive molecule. The following sections summarize key findings related to its pharmacological properties.

The mechanism of action involves its interaction with specific molecular targets, primarily through the aldehyde group, which is reactive and can participate in nucleophilic addition reactions. The tosyl group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Pharmacological Studies

Several studies have investigated the biological effects of this compound:

  • Antioxidant Activity : Research indicates that aldehyde compounds can exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Enzyme Interactions : The compound has been studied for its interactions with various enzymes, including aldehyde dehydrogenases, which play critical roles in metabolizing aldehydes and preventing toxicity.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays suggest that 2-(1-Tosylazetidin-3-ylidene)acetaldehyde may induce apoptosis in certain cancer cell lines, indicating potential therapeutic applications in oncology.

Case Studies and Research Findings

A review of case studies highlights the relevance of this compound in therapeutic contexts:

StudyFindings
Alda-1 Activation Alda-1, an activator of aldehyde dehydrogenase 2 (ALDH2), demonstrated that enhancing ALDH2 activity could mitigate liver damage caused by acetaldehyde accumulation .
Cytotoxic Effects In vitro studies showed that 2-(1-Tosylazetidin-3-ylidene)acetaldehyde exhibited cytotoxic effects on H4IIEC3 cells when treated with ethanol and acetaldehyde .
Oxidative Stress Response The compound was shown to modulate oxidative stress pathways, enhancing cellular defenses against reactive oxygen species.

Potential Applications

Given its biological activity, 2-(1-Tosylazetidin-3-ylidene)acetaldehyde may have several applications:

  • Drug Development : Its ability to interact with biological targets positions it as a candidate for drug development, particularly in treating conditions associated with oxidative stress and aldehyde toxicity.
  • Research Tool : The compound can serve as a valuable tool for studying enzyme mechanisms involving aldehydes and their metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Tosylazetidin-3-ylidene)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(1-Tosylazetidin-3-ylidene)acetaldehyde

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